molecular formula C15H12N4O4S B11147713 2-[(3Z)-3-(3-acetyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

2-[(3Z)-3-(3-acetyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B11147713
M. Wt: 344.3 g/mol
InChI Key: OUNZWXQQPZDDTF-QXMHVHEDSA-N
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Description

2-[(3Z)-3-(3-acetyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features a unique structure combining an indole ring with an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-acetyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multiple steps. One common route includes the condensation of an indole derivative with an imidazolidinone precursor under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-3-(3-acetyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-acetyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3Z)-3-(3-acetyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide apart from similar compounds is its specific functional groups, which confer unique reactivity and potential applications. The presence of the acetyl and thioxo groups, in particular, allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C15H12N4O4S

Molecular Weight

344.3 g/mol

IUPAC Name

2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C15H12N4O4S/c1-7(20)19-12(13(22)17-15(19)24)11-8-4-2-3-5-9(8)18(14(11)23)6-10(16)21/h2-5H,6H2,1H3,(H2,16,21)(H,17,22,24)/b12-11-

InChI Key

OUNZWXQQPZDDTF-QXMHVHEDSA-N

Isomeric SMILES

CC(=O)N1/C(=C\2/C3=CC=CC=C3N(C2=O)CC(=O)N)/C(=O)NC1=S

Canonical SMILES

CC(=O)N1C(=C2C3=CC=CC=C3N(C2=O)CC(=O)N)C(=O)NC1=S

Origin of Product

United States

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